molecular formula C7H5BrN2O2S B12963517 Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B12963517
M. Wt: 261.10 g/mol
InChI Key: WYSWKZBFCVBNOG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that features a thieno-pyrazole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of a thieno-pyrazole derivative with a brominating agent. One common method includes the bromination of 1H-thieno[2,3-c]pyrazole-5-carboxylate using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-thieno-pyrazole derivative .

Scientific Research Applications

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate
  • Methyl 5-bromo-1H-pyrazole-3-carboxylate
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific thieno-pyrazole core structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic systems and potential pharmaceutical agents .

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H,9,10)

InChI Key

WYSWKZBFCVBNOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2S1)Br

Origin of Product

United States

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